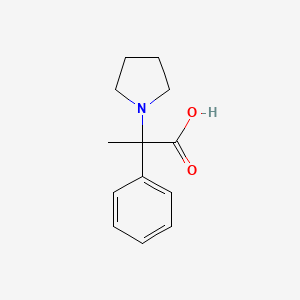

2-Phenyl-2-pyrrolidin-1-ylpropanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-2-pyrrolidin-1-ylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-13(12(15)16,14-9-5-6-10-14)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWHOHZULRSJMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)O)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 2-Phenyl-2-pyrrolidin-1-ylpropanoic Acid

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials.

Key Disconnections and Precursor Identification

The primary disconnections for this compound involve the carbon-nitrogen bond of the pyrrolidine (B122466) ring and the carbon-carbon bonds forming the propanoic acid backbone at the quaternary center.

One logical disconnection is at the C-N bond, suggesting a nucleophilic substitution reaction between a pyrrolidine nucleophile and a suitable electrophile at the α-position of a phenylpropanoic acid derivative. This leads to precursors such as 2-bromo-2-phenylpropanoic acid and pyrrolidine.

Alternatively, a disconnection of the C-C bond at the quaternary center points towards an alkylation of a phenylacetic acid derivative. This approach would involve the formation of the C-pyrrolidinyl bond first, followed by the introduction of the methyl group. Key precursors for this strategy would include 2-phenyl-2-(pyrrolidin-1-yl)acetonitrile or a corresponding ester, which can then be methylated.

A third approach involves the construction of the α-amino acid scaffold through a multicomponent reaction, where the phenyl group, the carboxylate (or a precursor), the methyl group, and the pyrrolidine ring are assembled in a convergent manner.

Table 1: Key Precursors Identified Through Retrosynthetic Analysis

| Disconnection Strategy | Precursor 1 | Precursor 2 |

| C-N Bond Formation | 2-Bromo-2-phenylpropanoic acid | Pyrrolidine |

| C-C Bond Formation | 2-Phenyl-2-(pyrrolidin-1-yl)acetonitrile | Methyl iodide |

| Multicomponent Reaction | Benzaldehyde, Pyrrolidine, Cyanide source, Methylating agent |

Development of Synthetic Routes to the Core Structure

Based on the retrosynthetic analysis, several synthetic routes can be developed to construct the this compound core structure.

Classical Organic Synthesis Approaches

A common classical approach involves the α-bromination of 2-phenylpropanoic acid followed by nucleophilic substitution with pyrrolidine. The initial α-bromination can be achieved using N-bromosuccinimide (NBS) under radical initiation or by employing reagents like bromine in the presence of phosphorus tribromide (Hell-Volhard-Zelinsky reaction). The subsequent reaction with pyrrolidine, often in the presence of a non-nucleophilic base to scavenge the HBr byproduct, would yield the target compound.

Another classical route starts with phenylacetonitrile. Deprotonation of the benzylic position with a strong base like sodium amide or lithium diisopropylamide (LDA) followed by reaction with a suitable pyrrolidinyl electrophile (or vice versa) and then methylation would lead to a nitrile precursor, which can be hydrolyzed to the desired carboxylic acid.

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) offer an efficient alternative for the synthesis of complex molecules like α-amino acids in a single step. The Strecker synthesis, a well-known MCR, can be adapted for this purpose. A variation of the Strecker reaction involving benzaldehyde, pyrrolidine, and a cyanide source (e.g., potassium cyanide) would initially form an α-aminonitrile. Subsequent methylation of the α-position followed by hydrolysis of the nitrile group would yield the final product. The order of alkylation and aminonitrile formation can be varied to optimize the synthesis.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters to consider include the choice of solvent, reaction temperature, stoichiometry of reactants, and the nature of the base or catalyst used.

For the nucleophilic substitution route, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are generally preferred to facilitate the reaction between the α-bromo acid and pyrrolidine. The reaction temperature can be varied to control the rate of reaction and minimize side reactions.

In the case of the alkylation of phenylacetic acid derivatives, the choice of base and the reaction temperature are critical for achieving high regioselectivity and preventing side reactions such as elimination. The use of strong, non-nucleophilic bases at low temperatures is often necessary.

Table 2: Representative Reaction Conditions for Synthesis

| Synthetic Route | Key Reagents | Solvent | Temperature | Typical Yields |

| Nucleophilic Substitution | 2-Bromo-2-phenylpropanoic acid, Pyrrolidine, K₂CO₃ | Acetonitrile | Reflux | Moderate to Good |

| Alkylation | 2-Phenyl-2-(pyrrolidin-1-yl)acetonitrile, NaH, CH₃I | THF | 0 °C to RT | Good |

| Modified Strecker | Benzaldehyde, Pyrrolidine, KCN, CH₃I, HCl (hydrolysis) | Methanol/Water | Varies | Moderate |

Stereoselective Synthesis of Enantiomers and Diastereomers

The target molecule contains a chiral center at the α-position of the propanoic acid. The synthesis of specific enantiomers or diastereomers is of significant interest. A study on the synthesis of a closely related compound, (2S, 2′S)‐3‐Phenyl‐2‐(pyrrolidin‐2′‐yl)propanoic acid, provides valuable insights into achieving stereocontrol.

One approach to stereoselective synthesis involves the use of a chiral auxiliary. For instance, attaching a chiral auxiliary to the carboxylic acid group of a precursor can direct the approach of a nucleophile or an electrophile to one face of the molecule, leading to the preferential formation of one stereoisomer. After the stereoselective transformation, the chiral auxiliary can be removed to yield the enantiomerically enriched product.

Another strategy is the use of chiral catalysts. Asymmetric phase-transfer catalysts or chiral metal complexes can be employed to control the stereochemical outcome of alkylation or amination reactions.

Furthermore, resolution of a racemic mixture of the final product or a key intermediate can be achieved using chiral resolving agents or through chiral chromatography.

The synthesis of diastereomers can be accomplished by using an enantiomerically pure starting material that already contains a stereocenter, such as L-proline or D-proline derivatives, to introduce the pyrrolidine moiety. The inherent chirality of the starting material can influence the stereochemical outcome of the subsequent reactions.

Asymmetric Catalysis (e.g., Organocatalysis, Metal-Catalysis)

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. unibo.it This field is broadly divided into organocatalysis and metal-catalysis.

Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze asymmetric transformations. unibo.it Proline and its derivatives are prominent organocatalysts, particularly in the asymmetric functionalization of aldehydes and ketones. unibo.itmdpi.com The synthesis of substituted chiral pyrrolidines has been a significant area of research within organocatalysis. mdpi.com For the synthesis of this compound, an organocatalytic approach could involve the conjugate addition of a nucleophile to an α,β-unsaturated precursor, catalyzed by a chiral pyrrolidine-based catalyst to establish the stereocenter. nih.gov The development of novel pyrrolidine-based organocatalysts is an active area of research, aiming to improve efficiency and selectivity for a wider range of substrates. mdpi.com

Metal-Catalysis: Transition metal complexes with chiral ligands are powerful catalysts for a vast array of asymmetric reactions. nih.gov The asymmetric synthesis of unnatural α-amino acids has been achieved through methods like nickel-catalyzed enantioconvergent cross-couplings of racemic alkyl halides with alkylzinc reagents. nih.gov Another approach involves the asymmetric hydrogenation of prochiral olefins or imines, which is a widely used industrial method for producing enantiomerically pure compounds. For a compound like this compound, a metal-catalyzed asymmetric approach could involve the enantioselective construction of the quaternary stereocenter.

Enantiomeric Resolution Techniques

When a chiral compound is synthesized as a racemic mixture, enantiomeric resolution is required to separate the two enantiomers. Common techniques include:

Diastereomeric Salt Formation: This classical method involves reacting the racemic carboxylic acid with a chiral resolving agent, typically a chiral amine like (R)- or (S)-1-phenylethylamine, to form diastereomeric salts. nih.gov These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. google.com The resolved diastereomeric salt is then treated with an acid to liberate the enantiomerically pure carboxylic acid. nih.gov

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. nih.gov The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, enabling their separation. nih.gov

Derivatization Strategies for Structural Modification

The structural modification of this compound can lead to a diverse range of analogues with potentially new properties. These modifications can be targeted at the carboxylic acid moiety, the pyrrolidine ring, or the phenyl ring.

Transformations at the Carboxylic Acid Moiety (e.g., esterification, amidation)

The carboxylic acid group is a versatile functional handle for derivatization.

Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst. acs.org This transformation can be useful for protecting the carboxylic acid group during subsequent reactions or for modifying the pharmacokinetic properties of the molecule.

Amidation: Amide derivatives can be synthesized by coupling the carboxylic acid with a primary or secondary amine. basjsci.edu.iq This reaction is often facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or by converting the carboxylic acid to a more reactive species like an acid chloride. basjsci.edu.iqrroij.com The synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamides has been reported as a route to novel compounds. rroij.com

A representative table of potential ester and amide derivatives is shown below. Due to the lack of specific experimental data for this compound in the reviewed literature, this table is illustrative of the types of derivatives that could be synthesized based on general chemical principles.

| Derivative Type | Reactant | Potential Product Name |

| Ester | Methanol | Methyl 2-Phenyl-2-pyrrolidin-1-ylpropanoate |

| Ester | Ethanol | Ethyl 2-Phenyl-2-pyrrolidin-1-ylpropanoate |

| Amide | Ammonia | 2-Phenyl-2-pyrrolidin-1-ylpropanamide |

| Amide | Aniline | N-Phenyl-2-phenyl-2-pyrrolidin-1-ylpropanamide |

Modifications of the Pyrrolidine Ring System

The pyrrolidine ring offers several positions for modification, leading to a wide array of structural analogues. The synthesis of substituted pyrrolidines is a well-established field, often starting from precursors like proline or through cyclization reactions. nih.gov Functionalization can involve the introduction of substituents at various positions on the ring, which can significantly influence the molecule's conformation and properties. nih.gov For instance, the synthesis of 2,5-disubstituted pyrrolidines is of particular interest due to their C2-symmetry, which is a valuable feature in chiral ligands and catalysts. nih.gov

Substitution Pattern Variations on the Phenyl Ring

A table illustrating potential phenyl ring substituted derivatives is provided below, based on general synthetic accessibility.

| Substituent | Position | Potential Product Name |

| Fluoro | para | 2-(4-Fluorophenyl)-2-pyrrolidin-1-ylpropanoic acid |

| Chloro | para | 2-(4-Chlorophenyl)-2-pyrrolidin-1-ylpropanoic acid |

| Methyl | para | 2-(4-Methylphenyl)-2-pyrrolidin-1-ylpropanoic acid |

| Methoxy | para | 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylpropanoic acid |

Advanced Structural Elucidation and Stereochemical Assignment

Spectroscopic Characterization Beyond Basic Compound Identification

Advanced spectroscopic methods are crucial for moving beyond simple confirmation of the molecular formula to a detailed understanding of connectivity, functional group behavior, and fragmentation patterns, which collectively provide a complete structural picture.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

High-resolution NMR spectroscopy is the cornerstone for elucidating the precise atomic connectivity of 2-Phenyl-2-pyrrolidin-1-ylpropanoic acid. The presence of a quaternary carbon (C2) bonded to a phenyl group, a methyl group, a carboxylic acid, and a pyrrolidine (B122466) ring makes 1D and 2D NMR essential for unambiguous assignment.

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct regions. The five protons of the phenyl group would typically appear as a complex multiplet in the aromatic region (δ 7.2-7.5 ppm). The pyrrolidine ring protons would likely present as two multiplets corresponding to the α-protons (adjacent to nitrogen, δ ~2.5-3.0 ppm) and β-protons (δ ~1.8-2.2 ppm) rsc.orgresearchgate.net. The methyl group (C3) would yield a singlet at approximately δ 1.5-1.7 ppm, shifted downfield due to the adjacent phenyl ring and quaternary carbon. The carboxylic acid proton is expected to be a broad singlet at a high chemical shift (δ > 10 ppm), though its visibility can depend on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon spectrum would provide key structural information. The carbonyl carbon of the carboxylic acid is expected at the lowest field (δ ~175-180 ppm) libretexts.org. The quaternary carbon (C2) would appear around δ 65-75 ppm. Aromatic carbons would resonate in the δ 125-145 ppm range. The pyrrolidine carbons would show two signals, one for the α-carbons (δ ~50-55 ppm) and one for the β-carbons (δ ~23-27 ppm) ipb.pt. The methyl carbon would be found at a higher field (δ ~20-25 ppm).

2D NMR Spectroscopy: To confirm these assignments and establish through-bond and through-space correlations, several 2D NMR experiments are indispensable:

COSY (Correlation Spectroscopy): Would reveal ³J-coupling between the protons on the pyrrolidine ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, allowing for the definitive assignment of the pyrrolidine and methyl signals libretexts.org.

HMBC (Heteronuclear Multiple Bond Correlation): Is crucial for identifying the quaternary center by showing correlations between protons and carbons that are two or three bonds away. For instance, correlations would be expected from the methyl protons to the quaternary carbon (C2), the phenyl carbons, and the carboxylic carbon. Similarly, the α-protons of the pyrrolidine ring would show correlations to the quaternary carbon (C2) libretexts.org.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Carboxylic Acid (COOH) | >10 (broad s) | 178.0 |

| Quaternary Carbon (C2) | - | 70.0 |

| Methyl (C3) | 1.6 (s) | 22.0 |

| Phenyl (C1') | - | 142.0 |

| Phenyl (C2', C6') | 7.3-7.5 (m) | 128.5 |

| Phenyl (C3', C5') | 7.3-7.5 (m) | 127.8 |

| Phenyl (C4') | 7.2-7.4 (m) | 127.0 |

| Pyrrolidine (α-CH₂) | 2.8 (m) | 53.0 |

| Pyrrolidine (β-CH₂) | 2.0 (m) | 25.0 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy probes the functional groups within the molecule. FT-IR and Raman spectroscopy provide complementary information based on different selection rules (dipole moment changes for IR, polarizability changes for Raman).

FT-IR Spectroscopy: The FT-IR spectrum is expected to be dominated by a very broad absorption band from approximately 2500 to 3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer libretexts.orgorgchemboulder.com. Superimposed on this broad band would be the sharper C-H stretching vibrations of the aromatic and aliphatic groups (~2850-3000 cm⁻¹). A strong, sharp absorption corresponding to the carbonyl (C=O) stretch would be prominent around 1700-1725 cm⁻¹ libretexts.org. Other key bands include the C-N stretching of the tertiary amine (~1100-1200 cm⁻¹) and aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: In the Raman spectrum, the symmetric vibrations of the aromatic ring are expected to produce strong signals, particularly the "ring-breathing" mode around 1000 cm⁻¹. The C=O stretch would also be visible, though typically weaker than in the IR spectrum. Raman is particularly useful for observing symmetric C-C stretching and skeletal vibrations that may be weak in the IR spectrum. The complementary nature of these two techniques ensures a comprehensive analysis of the molecule's functional groups rsc.org.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

| Carboxylic Acid O-H | 3300-2500 (very broad, strong) | Weak | Stretching (H-bonded) |

| Aromatic C-H | 3100-3000 (sharp, medium) | Strong | Stretching |

| Aliphatic C-H | 3000-2850 (sharp, medium) | Strong | Stretching |

| Carbonyl C=O | 1725-1700 (strong, sharp) | Medium | Stretching |

| Aromatic C=C | 1600, 1475 (medium) | Strong | Ring Stretching |

| Tertiary Amine C-N | 1200-1100 (medium) | Weak | Stretching |

| Phenyl Ring Breathing | Weak | ~1000 (strong) | Symmetric Stretch |

Mass Spectrometry (MS/MS, HRMS) for Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent molecule and its fragments, allowing for the determination of elemental composition. Tandem mass spectrometry (MS/MS) is used to induce fragmentation and elucidate the molecular structure by analyzing the resulting daughter ions.

For this compound (C₁₃H₁₇NO₂), the molecular weight is 219.1259 g/mol . In ESI-MS, it would likely be observed as the protonated molecule [M+H]⁺ at m/z 220.1332.

The fragmentation pathways for α-amino acids and related structures often involve characteristic losses.

Loss of Carboxylic Acid Moiety: A primary fragmentation pathway for α-amino acids is the neutral loss of the carboxyl group (HCOOH, 46 Da) or the sequential loss of H₂O and CO scispace.comnih.gov. A dominant fragment would likely be [M+H - COOH]⁺, corresponding to the iminium ion of the pyrrolidine-substituted ethylbenzene fragment.

α-Cleavage: Cleavage of the bond between the quaternary carbon and the pyrrolidine ring is also a probable pathway. This would lead to the formation of a stable pyrrolidinium ion (m/z 70) or a fragment corresponding to the 2-phenylpropanoic acid cation.

Pyrrolidine Ring Opening: The pyrrolidine ring itself can undergo fragmentation, leading to a series of smaller ions.

HRMS allows for the differentiation of fragment ions with the same nominal mass but different elemental compositions, which is critical for proposing and confirming fragmentation mechanisms .

Table 3: Predicted Key Fragments in HRMS (ESI+) of this compound

| Predicted m/z | Proposed Formula | Description of Loss/Fragment |

| 220.1332 | [C₁₃H₁₈NO₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 202.1226 | [C₁₃H₁₆NO]⁺ | Loss of H₂O from [M+H]⁺ |

| 174.1277 | [C₁₂H₁₆N]⁺ | Loss of COOH radical from M, followed by H⁺ |

| 119.0855 | [C₉H₁₁]⁺ | 1-phenylethylium ion |

| 70.0808 | [C₄H₈N]⁺ | Pyrrolidinium fragment |

Chiroptical Spectroscopic Techniques for Absolute Configuration Determination

As this compound is a chiral molecule, determining the absolute configuration (R or S) of its stereocenter is essential. Chiroptical techniques, which measure the differential interaction of the molecule with left- and right-circularly polarized light, are the primary non-crystallographic methods for this purpose.

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule, particularly in the UV-Vis region where chromophores absorb nih.gov. The phenyl group in the molecule acts as the primary chromophore.

The (R) and (S) enantiomers of this compound would produce ECD spectra that are perfect mirror images of each other. The sign and intensity of the observed Cotton effects are directly related to the spatial arrangement of the atoms around the chromophore. While empirical rules can sometimes be applied, the modern standard involves comparing the experimental ECD spectrum with a spectrum predicted by quantum chemical calculations, such as time-dependent density functional theory (TD-DFT) nih.govnih.gov. By calculating the theoretical ECD spectra for both the (R) and (S) configurations, a direct comparison with the experimental spectrum allows for an unambiguous assignment of the absolute configuration of the enantiomer being studied. This approach has been successfully applied to other chiral carboxylic acids mdpi.commsu.edu.

Optical Rotatory Dispersion (ORD)

ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light frontiersin.org. An ORD spectrum provides more information than a single optical rotation measurement (e.g., at the sodium D-line), as it shows the full rotational behavior across a range of wavelengths, including characteristic peaks and troughs known as Cotton effects in regions of electronic absorption.

Similar to ECD, the ORD curves for the two enantiomers are mirror images. The combination of experimental ORD and ECD data provides a robust method for stereochemical assignment nih.gov. The reliability of the assignment is significantly increased when both experimental ORD and ECD spectra are compared with those generated from theoretical calculations, providing a powerful and conclusive approach to determining the absolute configuration of complex chiral molecules like this compound.

Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available research data on the advanced structural elucidation and stereochemical assignment of the specific chemical compound “this compound” that aligns with the requested detailed outline.

Specifically, no published studies were identified that provide information on:

X-ray Crystallography: The solid-state structure and definitive stereochemistry of this compound have not been determined and reported through X-ray crystallographic analysis.

Density Functional Theory (DFT) Calculations: There are no available studies detailing DFT calculations to determine the optimized geometries or predict the spectra for this compound.

Molecular Dynamics (MD) Simulations: Research detailing molecular dynamics simulations to explore the conformational landscapes of this compound is not present in the accessible scientific literature.

Therefore, the sections and subsections requested in the outline concerning these advanced analytical and computational techniques cannot be addressed at this time. Further experimental and computational research would be required to generate the data necessary to fulfill this request.

Analytical Method Development for Research Applications

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatography is an indispensable tool for assessing the purity of 2-Phenyl-2-pyrrolidin-1-ylpropanoic acid and for resolving its different isomeric forms. The choice of technique depends on the specific analytical goal, such as determining the presence of impurities or quantifying the enantiomeric excess.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose, offering simplicity and reliability. pensoft.netpensoft.net

A suitable RP-HPLC method can be established using a C18 stationary phase, which separates compounds based on their hydrophobicity. pensoft.netpensoft.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at an acidic pH) and an organic solvent like acetonitrile (B52724). pensoft.netpensoft.net The acidic pH ensures that the carboxylic acid group of the analyte is protonated, leading to better retention and peak shape on the non-polar stationary phase. Isocratic elution, where the mobile phase composition remains constant, can provide consistent and reproducible results for routine purity checks. pensoft.netpensoft.net Detection is commonly achieved using a UV/VIS detector at a wavelength where the phenyl group exhibits strong absorbance, such as 225 nm. pensoft.netpensoft.net Method validation according to established guidelines is essential to ensure the method is accurate, precise, linear, and specific for its intended use. pensoft.netpensoft.net

Table 1: Example HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV/VIS at 225 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical set of starting conditions for the development of an HPLC method for purity analysis, based on methods used for similar chemical structures. pensoft.netpensoft.net

Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its low volatility and the presence of a polar carboxylic acid group. However, GC can be employed following a derivatization step to convert the analyte into a more volatile and less polar form. Methylation of the carboxylic acid group is a common derivatization strategy.

When using GC, particularly with mass spectrometry (GC-MS) detection, it is important to be aware of potential thermal degradation in the high-temperature injection port. For similar compounds, such as synthetic cathinones, thermal degradation has been observed, leading to the appearance of additional peaks in the chromatogram. nih.gov Careful optimization of the injector temperature is therefore critical to minimize analyte degradation and ensure accurate purity assessment. The GC separation is typically performed on a low-polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase. nih.gov

Table 2: Example GC-MS Parameters for Analysis of a Derivatized Analyte

| Parameter | Condition |

|---|---|

| Column | Rtx-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |

| Injector Temperature | 250 °C (Optimization required to minimize degradation) |

| Oven Program | Start at 100 °C, ramp to 300 °C at 15 °C/min |

| Carrier Gas | Helium |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

This table outlines potential GC-MS conditions for analyzing a volatile derivative of the target compound, drawing from established methods for related substances. nih.gov

Since this compound possesses a chiral center, it exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is critical in many research contexts. Chiral chromatography is the most effective method for determining the enantiomeric excess (ee) of a chiral compound. mdpi.com

This is typically achieved using a chiral stationary phase (CSP) in an HPLC system. CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus, separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral pharmaceuticals. researchgate.net The selection of the appropriate CSP and mobile phase often involves a screening process. researchgate.net Both normal-phase and reversed-phase conditions can be explored to achieve optimal separation. Polarimetric detection can be coupled with the chromatographic separation to confirm the identity of the eluting enantiomers based on their optical rotation. nih.gov Alternatively, derivatization with a chiral reagent can form diastereomers, which can then be separated on a standard achiral column, though this indirect method is often more complex. mdpi.com

Quantitative Analysis in Complex Research Matrices

Determining the concentration of this compound in biological samples, such as plasma or tissue homogenates, requires highly sensitive and selective analytical methods to overcome interference from the complex matrix.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its exceptional sensitivity and selectivity. nih.gov The technique couples the separation power of HPLC with the precise detection capabilities of tandem mass spectrometry.

In a typical LC-MS/MS workflow, the analyte is first separated from matrix components on an HPLC column. The eluent is then directed to the mass spectrometer's ion source, where the analyte molecules are ionized, commonly using electrospray ionization (ESI). nih.gov The precursor ion corresponding to the protonated or deprotonated molecule is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity, minimizing the likelihood of interference from other compounds in the matrix. nih.gov The method's high sensitivity allows for the detection and quantification of the analyte at very low concentrations (e.g., ng/mL). nih.gov

Table 3: Hypothetical LC-MS/MS MRM Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

|---|---|---|---|

| This compound | [M+H]⁺ | Specific fragment 1 | Positive ESI |

| [M+H]⁺ | Specific fragment 2 | Positive ESI |

This table illustrates the principle of MRM for the quantitative analysis of the target compound. The specific m/z values would need to be determined experimentally through infusion and optimization.

Effective sample preparation is a critical step to remove interfering substances, such as proteins and lipids, from biological matrices before LC-MS/MS analysis. This cleanup enhances method robustness and improves analytical accuracy. nih.gov

Protein Precipitation (PPT) is a straightforward and widely used technique. mdpi.comnih.gov It involves adding a precipitating agent, typically a cold organic solvent like acetonitrile or an acid such as perchloric acid, to the biological sample. mdpi.com This denatures and precipitates the majority of the proteins, which can then be removed by centrifugation. The supernatant, containing the analyte of interest, is then collected for analysis. While simple, this method can sometimes result in incomplete removal of all matrix components, potentially leading to ion suppression in the MS source. mdpi.comnih.gov

Liquid-Liquid Extraction (LLE) offers a more thorough cleanup. This method separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its partitioning behavior. The choice of solvent is crucial and depends on the polarity of the analyte. After mixing and phase separation (often aided by centrifugation), the organic layer containing the analyte is collected, evaporated, and the residue is reconstituted in a solvent compatible with the HPLC mobile phase. LLE is effective at removing salts and highly polar interfering compounds, generally providing a cleaner extract than PPT.

Stability Profiling under Research Conditions

The stability of a research compound is a critical attribute that dictates its proper storage, handling, and application in experimental settings. A detailed stability profile for this compound is essential to guarantee that any observed biological or chemical activity is a direct result of the compound itself, rather than its potential degradation products. This involves a systematic evaluation of its stability under a variety of conditions it may be subjected to during its use in research.

Chemical Stability in Various Solvents and Buffers

The chemical integrity of this compound was assessed in a selection of solvents and buffer systems commonly employed in preclinical research. The choice of the dissolution medium can profoundly influence the rate and pathway of a compound's degradation. For instance, hydrolysis, a frequent degradation route for molecules with susceptible functional groups, is often dependent on the pH of the medium.

To this end, a study would be conducted by dissolving the compound in various solvents and buffers, followed by monitoring its concentration over a set period using a stability-indicating analytical technique like High-Performance Liquid Chromatography (HPLC). These solutions would be maintained at a constant temperature, with samples being drawn and analyzed at specific intervals to quantify the extent of degradation.

Table 1: Chemical Stability of this compound in Diverse Solvents and Buffers No specific experimental data for this compound was found in the public domain. The following table is a template illustrating how such data would be presented.

| Solvent/Buffer System | pH | % Recovery after 24h | % Recovery after 72h | % Recovery after 1 week |

|---|---|---|---|---|

| Acetonitrile | N/A | Data not available | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | N/A | Data not available | Data not available | Data not available |

| Phosphate-Buffered Saline (PBS) | 7.4 | Data not available | Data not available | Data not available |

| 0.1 M HCl | 1.0 | Data not available | Data not available | Data not available |

| 0.1 M NaOH | 13.0 | Data not available | Data not available | Data not available |

Photostability and Thermal Stability Assessments

Determining the susceptibility of this compound to light and heat is crucial for establishing appropriate storage and handling protocols to prevent inadvertent degradation.

Photostability Assessment

Photostability testing involves exposing the compound to standardized light sources to simulate potential laboratory light conditions. Such studies are generally performed in accordance with established guidelines. The compound, in both solid and solution forms, would be subjected to a defined intensity of visible and ultraviolet radiation. To distinguish between light-induced and thermally-induced degradation, a control sample is concurrently kept in the dark under identical temperature conditions.

Table 2: Photostability of this compound No specific experimental data for this compound was found in the public domain. The following table is a template illustrating how such data would be presented.

| Condition | Form | % Recovery after Exposure | Observations |

|---|---|---|---|

| Light Exposed | Solid | Data not available | Data not available |

| Dark Control | Solid | Data not available | Data not available |

| Light Exposed | Solution | Data not available | Data not available |

| Dark Control | Solution | Data not available | Data not available |

Thermal Stability Assessment

The thermal stability of this compound is evaluated through forced degradation studies at elevated temperatures. This approach helps in identifying potential degradation products that could emerge during long-term storage or under accelerated conditions. Both the solid compound and its solutions are exposed to various high temperatures, and the degree of degradation is tracked over time.

Table 3: Thermal Stability of this compound No specific experimental data for this compound was found in the public domain. The following table is a template illustrating how such data would be presented.

| Temperature | Form | % Recovery after 1 week | Observations |

|---|---|---|---|

| 40°C | Solid | Data not available | Data not available |

| 60°C | Solid | Data not available | Data not available |

| 40°C | Solution | Data not available | Data not available |

| 60°C | Solution | Data not available | Data not available |

Structure Activity Relationship Sar and Molecular Recognition Studies

Design Principles for SAR Studies of 2-Phenyl-2-pyrrolidin-1-ylpropanoic Acid Analogs

The design of SAR studies for this class of compounds is guided by established medicinal chemistry principles. By modifying specific parts of the molecule, researchers can decipher the roles of hydrophobicity, electronics, sterics, and hydrogen bonding capacity in molecular recognition.

The phenyl ring serves as a critical scaffold for interaction with biological targets, often through hydrophobic and aromatic (e.g., π-π stacking) interactions. Altering the substituents on this ring can significantly modulate a compound's affinity, selectivity, and pharmacokinetic properties.

Key design strategies include:

Positional Isomerism: The location of substituents on the phenyl ring can drastically alter activity. For instance, in related pyrovalerone analogs, moving a methyl substituent from the 4-position to the 2- or 3-position on the aromatic ring influences potency at norepinephrine transporters differently than at dopamine transporters (DAT) nih.gov.

Electronic Effects: Introducing electron-donating groups (e.g., -OCH3, -CH3) or electron-withdrawing groups (e.g., -Cl, -CF3) can modify the electronic nature of the phenyl ring, affecting its interaction with target residues. Studies on related compounds have shown that substitutions like 3,4-dichloro groups can yield highly potent inhibitors of monoamine transporters nih.gov.

Steric Bulk: Varying the size of the substituent can probe the dimensions of the binding pocket. Replacing the phenyl ring with a larger aromatic system, such as a naphthyl group, has been shown to produce analogs with potent, but less selective, activity, indicating that the binding site can accommodate larger moieties nih.gov.

Lipophilicity and Hydrophilicity: The addition of lipophilic groups may enhance membrane permeability and binding in hydrophobic pockets, while hydrophilic groups (like -OH or -NH2) can form specific hydrogen bonds. In studies of (2S,3R)-3-(3-carboxyphenyl)pyrrolidine-2-carboxylic acid analogs, introducing a hydroxyl group at the 4'-position resulted in high affinity for the GluK3 receptor, whereas a methyl group at the same position eliminated affinity for AMPA and KA receptors, highlighting the subtle yet profound impact of substituent choice nih.gov.

Table 1: Impact of Phenyl Ring Substitution on DAT and NET Inhibition for Pyrovalerone Analogs

| Compound | Phenyl Substitution | DAT Kᵢ (nM) | NET Kᵢ (nM) |

|---|---|---|---|

| 4a | 4-Methyl | 18.1 | 59.8 |

| 4u | 3,4-Dichloro | 5.3 | 29.8 |

| 4t | Naphthyl | 3.5 | 1.8 |

Data sourced from related analog studies to illustrate design principles. nih.gov

The five-membered pyrrolidine (B122466) ring is a versatile scaffold whose non-planar, puckered conformations ("pseudorotation") allow for precise spatial orientation of substituents, contributing significantly to the molecule's three-dimensional shape and stereochemistry nih.gov.

Key areas of investigation include:

Ring Conformation: The pyrrolidine ring is not flat and can adopt various envelope and twist conformations. The preferred conformation can be influenced by substituents, and this conformational preference can be critical for aligning other functional groups for optimal interaction with a receptor. For example, a cis-4-CF3 substituent on a pyrrolidine scaffold was shown to favor a pseudo-axial conformation of an acetic acid group at position 2, which was identified as the main pharmacophore for GPR40 agonists nih.gov.

Ring Substitution: Adding substituents to the pyrrolidine ring can provide additional interaction points or introduce steric constraints that favor a specific binding mode. The position and stereochemistry of these substituents are paramount.

Ring Size: The size of the nitrogen-containing ring is often crucial for activity. In related cathinone analogs, increasing the ring size from a five-membered pyrrolidine to a six-membered piperidine resulted in a significant loss of binding potency, suggesting a spatially constrained binding pocket nih.gov.

The carboxylic acid group is a key functional moiety, typically acting as a hydrogen bond donor and acceptor. At physiological pH, it is often deprotonated to a carboxylate, enabling it to form strong ionic interactions (salt bridges) with positively charged residues like arginine or lysine in a binding site.

SAR studies focusing on this group would explore:

Bioisosteric Replacement: Replacing the carboxylic acid with other acidic functional groups, such as a phosphonic acid, tetrazole, or hydroxamic acid, can modulate acidity, geometry, and binding interactions. In the development of P2Y12 antagonists, the replacement of a carboxylic acid with a phosphonic acid group yielded the most potent molecules in the series nih.gov.

Esterification/Amidation: Converting the carboxylic acid to an ester or amide neutralizes the negative charge and increases lipophilicity. This can be a strategy to create prodrugs for improved cell permeability or to probe the necessity of the acidic proton and ionic charge for activity.

Positional Importance: Moving the carboxylic acid to a different position on the scaffold can determine its role. In one study, repositioning a vital carboxylic acid group led to a complete loss of affinity for ionotropic glutamate receptors, possibly due to charge-charge repulsion with a negatively charged residue in the receptor binding site nih.gov. This underscores the precise positional requirement for this functional group.

Stereochemical Influence on Biological Activity and Selectivity

Chirality is a critical factor in drug action, as biological systems (e.g., receptors, enzymes) are themselves chiral. Enantiomers of a chiral molecule can exhibit markedly different pharmacological, toxicological, and pharmacokinetic profiles nih.govmdpi.com.

Enantiomers are non-superimposable mirror images that have identical physical properties in an achiral environment but can interact differently with chiral biological targets nih.gov. It is common for the desired biological activity to reside primarily in one enantiomer (the eutomer), while the other (the distomer) may be less active, inactive, have a different activity, or contribute to side effects nih.gov.

For example, in studies of pyrovalerone, a related cathinone derivative, the biological activity was found to be highly enantioselective. The inhibitory potency at the dopamine transporter (DAT) resided almost entirely with the (S)-enantiomer, which was approximately 170 times more potent than the (R)-enantiomer nih.gov. A similar principle was observed in a study of 3-Br-acivicin isomers, where the compounds with the "natural" (5S, αS) configuration were potent antimalarial agents, while their (5R, αR) enantiomers displayed only moderate activity nih.gov. This highlights the importance of resolving racemates and evaluating individual enantiomers.

Table 2: Enantiomeric Selectivity of Pyrovalerone Analogs at the Dopamine Transporter (DAT)

| Enantiomer | DAT Kᵢ (nM) |

|---|---|

| (S)-Pyrovalerone | 18.1 |

| (R)-Pyrovalerone | 3090 |

| Racemic Pyrovalerone | 36.3 |

Data shows the eutomer ((S)-enantiomer) is significantly more potent. nih.gov

For molecules with multiple chiral centers, diastereomers are formed. Unlike enantiomers, diastereomers have different physical properties and can exhibit vastly different biological activities due to their distinct three-dimensional arrangements.

The spatial orientation of substituents in diastereomers can lead to significant differences in how they fit into a binding site and interact with target residues. Research on nature-inspired 3-Br-acivicin derivatives, which have two chiral centers, demonstrated this principle clearly. The (5S, αS) diastereomers consistently showed potent, sub-micromolar activity against P. falciparum strains. In contrast, the other diastereoisomers, (5S, αR) and (5R, αS), were largely inactive nih.gov. This pronounced diastereoselectivity was attributed not only to differences in binding to the target enzyme but also to stereoselective uptake by the parasite, suggesting that multiple biological processes can be stereochemically sensitive nih.gov. Therefore, the analysis of all possible stereoisomers is crucial to fully understand the SAR and identify the optimal configuration for the desired biological effect.

Computational Approaches to SAR

Computational methods are integral to modern drug discovery and development, providing powerful tools to investigate Structure-Activity Relationships (SAR). For compounds related to the 2-phenyl-2-pyrrolidinyl scaffold, these approaches elucidate the molecular features governing their interaction with biological targets, primarily the monoamine transporters such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). By modeling these interactions, researchers can predict the activity of novel derivatives, rationalize the potency of existing compounds, and design molecules with improved affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties or structural features, expressed as numerical descriptors. The goal is to develop a mathematical model that can predict the activity of new, unsynthesized analogs. For inhibitors of monoamine transporters, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable.

These models are built by aligning a set of molecules with known activities and calculating their steric and electrostatic fields. The resulting data is analyzed to identify which field characteristics are statistically correlated with biological potency. For instance, a 3D-QSAR model for a series of cathinone derivatives targeting a specific receptor could reveal that bulky substituents in one region decrease activity (negative steric correlation), while electron-withdrawing groups in another area enhance it (positive electrostatic correlation). nih.gov

The robustness and predictive power of a QSAR model are evaluated using statistical metrics. A high cross-validated correlation coefficient (q²) and a high non-cross-validated correlation coefficient (r²) indicate a reliable model. For example, a 3D-QSAR model developed for a series of trans-stilbene derivatives as CYP1B1 inhibitors yielded a q² of 0.554 and an external validation r² of 0.808, suggesting good predictive ability. mdpi.com Such models serve as a guide for the rational design of new compounds with potentially higher inhibitory activity. mdpi.com

| QSAR Model Parameter | Description | Typical Value for a Predictive Model |

| q² (Cross-Validated r²) | A measure of the internal predictive ability of the model, determined by systematically leaving out samples during model construction. | > 0.5 |

| r² (Non-Cross-Validated r²) | A measure of the correlation between the predicted and actual activities for the training set of compounds. | > 0.6 |

| External r² (r²_pred) | A measure of the model's ability to predict the activity of an external set of compounds not used in model generation. | > 0.6 |

Molecular Docking and Ligand-Receptor Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique is crucial for understanding the SAR of 2-phenyl-2-pyrrolidinyl derivatives, as it provides detailed insights into their binding modes within the active sites of monoamine transporters like DAT. researchgate.netresearchgate.net

Docking studies on cathinone analogs with a homology model of the human dopamine transporter (hDAT) have identified key amino acid residues that form the binding pocket. researchgate.net These residues are critical for ligand recognition and affinity. The interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Key interacting residues in the hDAT binding site for pyrrolidine-substituted cathinones include:

Aspartate 79 (Asp79): This residue often forms a crucial salt bridge or hydrogen bond with the protonated amine of the ligand, anchoring it in the binding pocket. researchgate.net

Phenylalanine 76 (Phe76), Phenylalanine 320 (Phe320), and Phenylalanine 326 (Phe326): The aromatic rings of these residues can engage in hydrophobic and pi-pi stacking interactions with the phenyl group of the ligand. researchgate.net

By analyzing these interactions, researchers can rationalize why certain structural modifications lead to changes in binding affinity. For example, the S-enantiomer of pyrovalerone is significantly more potent at DAT and NET than the R-enantiomer, a stereoselectivity that can be explained by the specific fit and interactions within the chiral binding pocket of the transporter. nih.gov Docking simulations can predict these differences in binding energy and orientation. nih.gov

| Compound Class | Target Protein | Key Interacting Residues | Reported Activity (IC₅₀/Kᵢ) |

| Pyrovalerone Analogs | Dopamine Transporter (DAT) | Asp79, Phe76, Val152, Tyr156, Phe320, Phe326 researchgate.net | Potent inhibitors with Kᵢ values often in the nanomolar range. researchgate.netmdpi.com |

| 3,4-disubstituted pyrrolidines | Monoamine Transporters | Not specified | Kᵢ values ranging from 0.031 µM to 0.23 µM for DAT, NET, and SERT. nih.govresearchgate.net |

| 4'-Azido-3'-iodo pyrovalerone | Dopamine Transporter (DAT) | Transmembrane 1 / Extracellular loop 1 region researchgate.net | Kᵢ = 78 nM researchgate.net |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative ionizable groups) that a molecule must possess to be recognized by a specific biological target. This "pharmacophore" serves as a 3D query for virtual screening of large chemical databases to discover novel compounds with the potential for similar biological activity.

For inhibitors of the dopamine transporter, pharmacophore models have been successfully developed based on the structures of known potent ligands, including those with a pyrrolidine scaffold. researchgate.netmdma.ch An improved pharmacophore model for DAT inhibitors was developed containing one tertiary amine and two phenyl groups. researchgate.net This model was subsequently used to screen the Available Chemicals Directory (ACD) database, leading to the discovery of 3,4-disubstituted pyrrolidines as a novel class of DAT inhibitors. researchgate.net

The key features of a typical pharmacophore for a pyrovalerone-type DAT inhibitor often include:

A positive ionizable feature: Corresponding to the protonated nitrogen of the pyrrolidine ring.

One or more hydrophobic/aromatic features: Representing the phenyl ring and the alkyl chain.

Specific distance constraints: The spatial relationships between these features are critical for proper alignment within the DAT binding site. mdma.ch

Virtual screening campaigns using such pharmacophore models have proven effective. In one study, a pharmacophore model was used to search the National Cancer Institute (NCI) 3D database, resulting in a hit rate of 0.5% (1104 compounds) that met the specified requirements and were flagged as potential DAT inhibitors pending experimental confirmation. mdma.ch This approach demonstrates the power of pharmacophore modeling to sift through vast chemical libraries and prioritize a manageable number of candidates for synthesis and biological testing, accelerating the discovery of new lead compounds. mdma.chnih.gov

| Pharmacophore Feature | Chemical Moiety | Importance for DAT Binding |

| Positive Ionizable Center | Tertiary amine (pyrrolidine nitrogen) | Forms a key ionic interaction with acidic residues like Asp79 in the DAT binding site. researchgate.netmdma.ch |

| Hydrophobic/Aromatic Group 1 | Phenyl ring | Engages in hydrophobic and π-stacking interactions with aromatic residues (e.g., Phe76, Phe326). researchgate.netmdma.ch |

| Hydrophobic/Aromatic Group 2 | Alkyl chain / Optional second phenyl group | Contributes to hydrophobic interactions within the binding pocket. mdma.ch |

| Distance Constraints | Defined spatial arrangement | Ensures optimal geometric fit and alignment of interaction points with the receptor. mdma.ch |

Mechanistic Investigations of Biological Interactions in Vitro and Cellular Studies

Exploration of Molecular Targets and Binding Affinities

Currently, there is a notable absence of published studies detailing the molecular targets and binding affinities of 2-Phenyl-2-pyrrolidin-1-ylpropanoic acid.

No specific data from receptor binding assays for this compound are available in the scientific literature. Therefore, its affinity for G-protein coupled receptors (GPCRs), ion channels, or neurotransmitter transporters remains uncharacterized.

There are no publicly accessible studies that have profiled the inhibitory or activating effects of this compound against a panel of enzymes. Its potential to modulate enzymatic activity is currently unknown.

Cellular Biochemistry and Pathway Modulation

Detailed investigations into the effects of this compound on cellular biochemistry and signaling pathways have not been reported.

Information from cell-based functional assays, which would elucidate the impact of this compound on intracellular signaling cascades such as signal transduction or calcium flux, is not available.

There are no published studies that have examined the influence of this compound on gene expression or protein regulation in any cell lines.

High-content screening data, which could provide insights into any phenotypic changes induced by this compound at a cellular level, have not been made public.

Mechanistic Studies in Pre-clinical Models (Excluding Clinical Data)

In Vitro and Ex Vivo Organ/Tissue Preparations

There is currently no available data from in vitro or ex vivo studies on isolated organs or tissue preparations for this compound. Such studies are crucial for elucidating the pharmacological profile of a compound, including its potential effects on muscle contraction, vascular tone, or neuronal activity in a controlled environment. The absence of this information means that the activity of this compound at the tissue and organ level remains uncharacterized.

Analysis of Biological Markers and Cellular Responses

Similarly, there is a lack of published research on the effects of this compound on biological markers and cellular responses. Investigations into its mechanism of action at a cellular level, such as receptor binding affinities, enzyme inhibition, ion channel modulation, or changes in second messenger signaling pathways, have not been reported. Consequently, the molecular targets and the cellular pathways through which this compound might exert biological effects are unknown.

Due to the lack of specific research on this compound, no data tables can be generated.

Metabolic Characterization and Biodegradation Studies Excluding Human Clinical Metabolism

In Vitro Metabolic Stability Assessment in Subcellular Fractions (e.g., microsomes, S9 fractions)

No data is currently available in the scientific literature regarding the in vitro metabolic stability of 2-Phenyl-2-pyrrolidin-1-ylpropanoic acid in liver microsomes or S9 fractions from any species.

Identification and Structural Elucidation of Metabolites (in vitro, non-human in vivo if relevant to pathway elucidation)

There are no published studies that have identified or structurally elucidated any metabolites of this compound.

Characterization of Enzymatic Pathways Involved in Metabolism

The specific enzymatic pathways responsible for the metabolism of this compound have not been investigated or reported.

Biotransformation Potential and Environmental Fate (if applicable to research area)

Information regarding the biotransformation potential and environmental fate of this compound is not available in the current body of scientific literature.

Potential Applications in Chemical Biology and Research Tool Development

Use as a Molecular Probe for Target Validation

While direct studies on 2-Phenyl-2-pyrrolidin-1-ylpropanoic acid as a molecular probe are not extensively documented, the foundational 2-phenyl-pyrrolidine scaffold has proven to be highly effective in the generation of potent and selective molecular probes for target validation. A notable example is the development of a series of 2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)acetamides, which have been instrumental in exploring the pharmacology of Kv7.2 (KCNQ2) potassium channels.

One such derivative, (S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide, also known as ML252, emerged as a highly potent Kv7.2 channel inhibitor with a reported IC50 of 69 nM. This level of potency established it as one of the most powerful inhibitors for this channel to date, leading to its designation as a probe for the NIH Molecular Libraries Program (MLPCN). The high affinity and specificity of ML252 for its target underscore the utility of the 2-phenyl-pyrrolidine core in designing molecular probes that can elucidate the physiological and pathological roles of specific ion channels.

The development of such probes is critical for target validation, the process of confirming the relevance of a specific biological target in a disease context. By using a highly selective tool like ML252, researchers can investigate the downstream effects of inhibiting the Kv7.2 channel, thereby validating it as a potential therapeutic target for conditions such as epilepsy or other neurological disorders. The brain-penetrant nature of this compound further enhances its utility as a research tool for in vivo studies in the central nervous system.

The success of the 2-phenyl-pyrrolidine scaffold in this context suggests that this compound could similarly serve as a starting point for the development of novel molecular probes for other biological targets. The carboxylic acid moiety offers a convenient handle for further chemical modification, allowing for the attachment of reporter groups or optimization of pharmacokinetic properties.

| Compound Name | Target | Activity | Application |

| (S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide (ML252) | Kv7.2 (KCNQ2) Channel | Potent Inhibitor (69 nM) | Molecular Probe for Target Validation |

Development as a Lead Compound for Further Optimization (Pre-clinical, Research Stage)

The pyrrolidine (B122466) ring is a well-established "privileged scaffold" in medicinal chemistry, valued for its ability to impart favorable three-dimensional structural properties to drug candidates. nih.gov The non-planar nature of the pyrrolidine ring allows for a more comprehensive exploration of the pharmacophore space compared to flat, aromatic systems. unipa.it This is crucial for achieving high-affinity and selective interactions with biological targets. unipa.it The this compound structure embodies this principle, making it an attractive starting point for the development of lead compounds in preclinical research.

Derivatives of the 2-phenyl-pyrrolidine scaffold have been identified as promising lead compounds for a variety of therapeutic targets. For instance, pyrrolidine derivatives have been optimized to act as highly potent full agonists for the ghrelin receptor, which is a target for conditions like muscle atrophy and cachexia. nih.gov The optimization process in these studies often involves modifying substituents on both the phenyl and pyrrolidine rings to enhance potency, selectivity, and pharmacokinetic properties.

Furthermore, research into pyrrolidine pentamine derivatives as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib—an enzyme responsible for antibiotic resistance—has demonstrated the critical role of the phenyl group in achieving inhibitory activity. nih.gov Structure-activity relationship (SAR) studies in this area have shown that both the presence of an S-phenyl moiety and its distance from the pyrrolidine scaffold are essential for potent inhibition. nih.gov

The carboxylic acid group of this compound provides a versatile anchor for chemical modifications, enabling the synthesis of a library of analogs for screening against various biological targets. This adaptability makes it a valuable lead compound for optimization in the preclinical research stage, with the potential to address a wide range of diseases.

Contribution to Understanding Structure-Function Relationships in Bioactive Systems

The this compound scaffold is an excellent tool for dissecting structure-function relationships in bioactive systems. The defined stereochemistry and conformational rigidity of the pyrrolidine ring, combined with the electronic and steric properties of the phenyl group, allow for systematic modifications to probe their impact on biological activity.

A compelling illustration of this is found in the study of Kv7.2 channel modulators, where a minor structural change to the 2-phenyl-pyrrolidine core resulted in a dramatic shift in function. The presence of an ethyl group at a specific position on the scaffold led to antagonist activity, whereas its replacement with a hydrogen atom converted the compound into an agonist. This "functional switch" highlights a critical interaction point within the ion channel that governs its gating mechanism. Such findings are invaluable for understanding how small molecules modulate the function of their protein targets at a molecular level.

Moreover, SAR studies on pyrrolidine-containing compounds have consistently demonstrated the importance of stereochemistry. The different spatial arrangements of substituents on the chiral carbons of the pyrrolidine ring can lead to significant differences in biological profiles due to varying binding modes with enantioselective proteins. unipa.it For example, in the case of the Kv7.2 channel inhibitor ML252, the (S)-enantiomer was found to be significantly more potent than the (R)-enantiomer.

By systematically altering the substituents on the phenyl ring (e.g., electron-donating vs. electron-withdrawing groups) and the pyrrolidine ring of this compound, researchers can gain deep insights into the specific interactions that drive biological activity. This knowledge is not only crucial for optimizing the lead compound itself but also contributes to a broader understanding of molecular recognition in biological systems.

| Scaffold Modification | Observed Effect on Bioactivity | Implication for Structure-Function Relationship |

| Ethyl to Hydrogen substitution on a 2-phenyl-pyrrolidine analog | Switch from antagonist to agonist activity at Kv7.2 channels | Highlights a critical interaction site for controlling channel gating. |

| (S)- vs. (R)-enantiomer of a 2-phenyl-pyrrolidine analog | (S)-enantiomer is a more potent Kv7.2 channel inhibitor | Demonstrates the importance of stereochemistry for optimal binding to the target protein. |

| Modifications of S-phenyl moiety on a pyrrolidine pentamine | Reduced inhibitory activity against aminoglycoside 6'-N-acetyltransferase | The presence and position of the phenyl group are essential for biological function. nih.gov |

Role in Developing New Synthetic Methodologies for Related Compounds

The synthesis of substituted pyrrolidines, such as this compound, is an active area of research in organic chemistry, and this compound can play a role in the development of new synthetic methodologies. The construction of the 2-substituted pyrrolidine ring is a key challenge, and various strategies have been explored.

One approach involves the ring expansion of azetidinium ions. A Stevens rearrangement of N-benzylazetidinium salts, for example, can yield 2-phenyl-pyrrolidines. researchgate.net While this method has shown high regioselectivity, achieving high diastereoselectivity remains a challenge that invites further methodological development. researchgate.net Another strategy involves the conversion of aryl cyclopropyl (B3062369) ketones into 2-arylpyrrolidines. rsc.org

More recently, multicomponent reactions have gained prominence for the synthesis of pyrrolidine derivatives due to their efficiency and atom economy. tandfonline.com These reactions, often involving cycloadditions with azomethine ylides, allow for the rapid assembly of complex pyrrolidine structures from simple starting materials. tandfonline.com The development of stereoselective versions of these reactions is a key focus, as the biological activity of pyrrolidine-containing compounds is often dependent on their stereochemistry. nih.gov

The synthesis of this compound and its analogs can serve as a benchmark for new synthetic methods. The efficiency, stereoselectivity, and scalability of a new methodology can be evaluated by its ability to produce this and related compounds. Furthermore, the presence of multiple functional groups in the target molecule can be used to test the compatibility of a new synthetic route with a range of chemical functionalities.

Design and Synthesis of Photoaffinity Labels or Fluorescent Probes based on the Scaffold

The this compound scaffold is well-suited for the design and synthesis of photoaffinity labels and fluorescent probes. These chemical tools are indispensable for identifying the cellular targets of bioactive compounds and for visualizing their distribution and interactions within biological systems.

Photoaffinity labeling is a powerful technique for covalently linking a small molecule to its protein target upon photoirradiation. nih.gov This is achieved by incorporating a photoreactive group, such as a phenylazide, diazirine, or benzophenone, into the molecule of interest. nih.gov The carboxylic acid group of this compound provides a convenient attachment point for these photo-reactive moieties, as well as for an enrichment handle like biotin, which facilitates the subsequent isolation and identification of the labeled proteins. nih.gov The general workflow for such an experiment would involve incubating cells with the photoaffinity probe, irradiating with light to induce covalent binding, and then using proteomic methods to identify the protein targets. nih.gov

Similarly, the scaffold can be modified to create fluorescent probes. By attaching a fluorophore to the molecule, researchers can use fluorescence microscopy to visualize its localization in living cells. While a specific fluorescent probe based on the this compound scaffold has not been reported, a fluorescent probe for the detection of pyrrolidine itself has been developed, demonstrating the feasibility of using fluorescence to study molecules containing this ring system. nih.gov A fluorescently labeled version of this compound could be used to study its uptake, distribution, and colocalization with potential target proteins, providing valuable insights into its mechanism of action.

The development of such probes based on the this compound scaffold would significantly enhance its utility as a research tool, enabling a deeper understanding of its biological interactions and potential therapeutic applications.

Q & A

Q. Advanced Research Focus

- Single-crystal X-ray diffraction (SCXRD) : Refine using SHELXL with high-resolution data (d ~ 0.8 Å) to distinguish R/S configurations .

- Density Functional Theory (DFT) : Compare experimental and calculated bond angles/rotational constants for stereoisomers.

- Circular dichroism (CD) : Correlate optical activity with crystallographically assigned configurations, particularly for biologically active enantiomers .

How can researchers validate synthetic intermediates in the preparation pathway?

Q. Basic Research Focus

- Reference standards : Cross-validate intermediates against EP-certified impurities (e.g., 2-(4-Formylphenyl)-propanoic acid) using HPLC retention times and spiking experiments .

- Stability studies : Assess intermediates under varying pH and temperature conditions to identify degradation pathways. For example, monitor lactam formation in acidic environments .

What computational approaches predict the biological activity of derivatives?

Q. Advanced Research Focus

- Molecular docking : Use PubChem-derived 3D structures (e.g., CID 17350-84-4) to model interactions with target enzymes like cyclooxygenase or GABA receptors .

- Quantitative Structure-Activity Relationship (QSAR) : Train models on analogs with known anti-inflammatory or neuroactive properties. Prioritize substituents at the phenyl or pyrrolidine groups for synthetic exploration .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.